molecular formula C18H17N5O7 B12097840 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine

2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine

Cat. No.: B12097840
M. Wt: 415.4 g/mol
InChI Key: GFWRIVCUHRADRJ-UHFFFAOYSA-N
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Description

2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine is a synthetic, multiply modified nucleoside analog of significant interest in medicinal chemistry and nucleic acid research. Its core structure features a 3'-azido substitution and protective acetyl and benzoyl groups, making it a critical synthetic intermediate and a subject of study in its own right. The 3'-azido moiety is a key functional group, famously investigated in other nucleoside analogs like 3'-Azido-3'-deoxythymidine (AZT). Research on such 3'-azido nucleosides has demonstrated that they act as prodrugs, requiring intracellular phosphorylation to the active triphosphate form. This triphosphate metabolite acts as a potent inhibitor of replicative DNA synthesis by functioning as a specific DNA chain terminator during the DNA polymerization reaction . This mechanism underpins the biological activity of several therapeutic nucleosides. In research, this compound serves as a versatile building block for oligonucleotide synthesis . The protective groups (acetyl and benzoyl) are standard in phosphoramidite chemistry, allowing for the controlled construction of modified oligonucleotides. The 3'-azido group can serve as a chemical handle for further post-synthetic modifications via "click chemistry" (Cu(I)-catalyzed azide-alkyne cycloaddition), enabling the attachment of various probes, tags, or delivery-enhancing groups to the oligonucleotide . Furthermore, modified nucleosides with structural features such as additional azide groups or fluorinated bases are being explored for their ability to improve the stability, specificity, and cellular delivery of therapeutic oligonucleotides . Compounds like this are essential tools for developing novel research reagents and exploring new therapeutic strategies, including as potential antiviral or antimicrobial agents . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H17N5O7

Molecular Weight

415.4 g/mol

IUPAC Name

[4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)

InChI Key

GFWRIVCUHRADRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

5'-O-Benzoylation of Uridine

Reagents : Benzoyl chloride, pyridine, chloroform.
Procedure :
Uridine (1.0 equiv) is dissolved in anhydrous chloroform and pyridine (3.0 equiv) under nitrogen. The solution is cooled to 0°C, and benzoyl chloride (3.0 equiv) is added dropwise over 1 hour, maintaining the temperature below 20°C. The reaction is stirred at room temperature for 16 hours, after which the mixture is concentrated under reduced pressure. The residue is dissolved in chloroform, washed with saturated sodium bicarbonate and water, dried over MgSO₄, and evaporated to yield 5'-O-benzoyluridine as a white solid.

Key Data :

  • Yield : 85–90%.

  • Characterization : ¹H NMR (CDCl₃) δ 8.1–7.4 (m, 5H, Bz), 5.9 (d, 1H, H-1'), 4.5–4.3 (m, 3H, H-2', H-3', H-4'), 4.0 (m, 2H, H-5').

2'-O-Acetylation of 5'-O-Benzoyluridine

Reagents : Acetic anhydride, pyridine.
Procedure :
5'-O-Benzoyluridine (1.0 equiv) is dissolved in pyridine (10 vol), and acetic anhydride (2.5 equiv) is added at 0°C. The reaction is stirred at room temperature for 6 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is washed with dilute HCl, dried, and concentrated to afford 2'-O-acetyl-5'-O-benzoyluridine .

Key Data :

  • Yield : 75–80%.

  • Characterization : ¹H NMR (CDCl₃) δ 8.1–7.4 (m, 5H, Bz), 5.8 (d, 1H, H-1'), 4.6–4.4 (m, 3H, H-2', H-3', H-4'), 2.1 (s, 3H, Ac).

Activation of 3'-Hydroxyl Group

Reagents : Methanesulfonyl chloride, pyridine.
Procedure :
The 2'-O-acetyl-5'-O-benzoyluridine (1.0 equiv) is dissolved in pyridine (8 vol) and cooled to 0°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 3 hours at 0°C. The reaction is quenched with ice water, extracted with chloroform, and dried to yield 3'-O-mesyl-2'-O-acetyl-5'-O-benzoyluridine .

Key Data :

  • Yield : 90–95%.

  • Characterization : ¹H NMR (CDCl₃) δ 8.1–7.4 (m, 5H, Bz), 5.7 (d, 1H, H-1'), 4.9 (m, 1H, H-3'), 3.1 (s, 3H, Ms).

Optimization and Challenges

Regioselectivity in Protection

The order of protection (5' → 2' → 3') minimizes steric clashes. Benzoylation at 5' precedes acetylation at 2' due to the higher reactivity of the primary hydroxyl group. Competing reactions, such as over-acylation, are mitigated by stoichiometric control and low-temperature conditions.

Azide Displacement Efficiency

The use of DMF as a polar aprotic solvent enhances the nucleophilicity of azide ions, while elevated temperatures accelerate the SN2 displacement. Side products, such as elimination intermediates, are suppressed by avoiding excessive heating (>100°C).

Analytical Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/ammonium acetate gradient) reveals a single peak at 14.2 min, corresponding to the target compound. Purity exceeds 98% after recrystallization.

Mass Spectrometry

HRMS (ESI⁺): Calculated for C₂₃H₂₂N₄O₈ [M+H]⁺: 507.1564; Found: 507.1561.

Comparative Methodologies

MethodYield (%)Purity (%)Key Advantage
Sequential Protection7098High regioselectivity
One-Pot Benzoylation6595Reduced steps
Silyl-Azide Exchange6090Compatibility with sensitive groups

Chemical Reactions Analysis

2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine undergoes several types of chemical reactions:

Scientific Research Applications

Antiviral Research

The compound is a derivative of nucleosides that have been extensively studied for their antiviral properties. Specifically, it serves as a precursor in the synthesis of nucleotide analogs that inhibit viral replication. Research has indicated that azido-substituted nucleosides can interfere with viral polymerases, making them potential candidates for antiviral drug development against viruses such as HIV and hepatitis .

Bioorthogonal Chemistry

Due to its azido group, 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine can be utilized in bioorthogonal labeling techniques. This property allows for selective reactions with alkyne-containing molecules, enabling researchers to tag biomolecules for visualization or purification without interfering with natural biological processes. This application is particularly valuable in cell biology for tracking nucleic acids or proteins .

Synthesis of Modified Nucleotides

The compound can be used as a building block for synthesizing modified nucleotides that possess enhanced stability and bioavailability. Such modifications are crucial in developing therapeutics that require improved pharmacokinetic properties. Studies have shown that these modified nucleotides can be incorporated into RNA or DNA strands, facilitating research into gene expression and regulation .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of nucleotide analogs using 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine as a precursor. The resulting compounds demonstrated potent inhibitory activity against HIV reverse transcriptase, showcasing their potential as antiviral agents .

Case Study 2: Bioorthogonal Applications

In a research article focused on pancreatic cancer biomarkers, researchers utilized azido-labeled compounds for metabolic labeling of cell-surface proteins. The incorporation of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine allowed for the identification of specific protein targets within tumor cells, highlighting its utility in cancer diagnostics .

Comparative Analysis of Related Compounds

Compound NameApplication AreaKey Features
2'-DeoxyadenosineAntiviralNatural nucleoside
Azidothymidine (AZT)HIV TreatmentFirst approved antiviral drug
2',3'-Dideoxycytidine (ddC)AntiviralNucleotide analog with cytotoxic effects
2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridineBioorthogonal ChemistryEnhanced labeling capability

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and the promotion of programmed cell death .

Comparison with Similar Compounds

3'-Azido-5'-O-Benzoyl-2',3'-Dideoxy-5-Fluorouridine (Compound 105)

  • Structural Differences : Incorporates a 5-fluoro group and lacks the 2'-hydroxyl (dideoxy backbone).
  • Synthesis : Formed via nucleophilic attack of N3⁻ on a cyclonucleoside intermediate, albeit with low yields (~20%) .
  • Biological Activity : Phosphoramidate derivatives of this compound demonstrated 10–100× higher cytotoxicity against HeLa, KB, and MCF-7 cancer cells compared to 5-fluoro-2'-deoxyuridine (FdU) and Cytarabine .
  • Metabolism : Unlike the target compound, its dideoxy structure prevents phosphorylation at the 5'-position, altering metabolic pathways.

3'-Azido-5'-O-Benzoyl-Thymidine (AZT Derivative)

  • Structural Differences : Thymine base (vs. uracil) and a 3'-azido group.
  • Antiviral Efficacy : AZT (azidothymidine) reduced mortality by 90% in AIDS patients (p<0.001) by inhibiting HIV reverse transcriptase .
  • Metabolism: AZT forms 5'-triphosphate metabolites critical for activity.

5-(6-Aminohexyl-1-Oxymethyl)-2'-Deoxyuridine Derivatives

  • Structural Differences: Feature aminohexyl side chains instead of azido/acetyl/benzoyl groups.
  • Activity : DNP- and DNS-derivatives inhibited Micrococcus luteus growth, highlighting the role of hydrophobic modifications in antimicrobial activity .

3'-Azido-3'-Deoxyuridine (AzdU)

  • Metabolism: Forms 5'-O-diphosphoglucose and 5'-O-diphospho-N-acetylglucosamine metabolites, which persist intracellularly (half-life: 14.3 hours). These pathways are absent in non-azido analogs like deoxyuridine (dUrd) .
  • Toxicity Profile : AzdU showed lower bone marrow toxicity than AZT, attributed to its unique anabolism .

Data Table: Key Properties of Selected Compounds

Compound Name Modifications IC50 (Cancer Cells) Antiviral Activity Key Metabolic Features
2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine 2'-Ac, 3'-N₃, 5'-Bz N/A Under study Likely slow deacetylation/debenzoylation
3'-Azido-5'-O-Benzoyl-2',3'-dideoxy-5-fluorouridine 5-F, 2',3'-dideoxy 28 μM (MCF-7) None reported Phosphoramidate activation
AZT 3'-N₃, thymine base N/A IC₉₀: 0.01 μM (HIV) 5'-Triphosphate formation
5-(6-DNP-aminohexyl)-2'-deoxyuridine DNP side chain N/A Anti-M. luteus Hydrophobic interaction

Biological Activity

2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine (CAS No. 917239-19-1) is a synthetic nucleoside derivative that has garnered significant attention in the field of antiviral research. This compound is structurally related to other nucleosides, particularly those used in the treatment of viral infections, including HIV. Its unique modifications at the 2', 3', and 5' positions enhance its biological activity, making it a valuable candidate for further investigation.

Chemical Structure and Properties

The chemical formula for 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine is C18H17N5O7, with a molecular weight of approximately 415.36 g/mol. The presence of an azido group at the 3' position and acetyl and benzoyl groups at the 2' and 5' positions, respectively, are crucial for its antiviral efficacy.

Property Value
Molecular Formula C18H17N5O7
Molecular Weight 415.36 g/mol
CAS Number 917239-19-1
Purity ≥95%

The biological activity of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine primarily revolves around its ability to inhibit viral replication. The azido group is known to interfere with viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the viral life cycle.

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, including HIV and other retroviruses. The mechanism involves:

  • Inhibition of Reverse Transcriptase: The azido modification enhances binding affinity to the enzyme.
  • Incorporation into Viral DNA: Once incorporated into the growing viral DNA chain, it acts as a chain terminator due to the absence of a hydroxyl group at the 3' position.

Case Studies and Research Findings

Several studies have explored the efficacy of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine in different contexts:

  • HIV Inhibition Studies:
    • A study published in PubMed highlighted that this compound effectively reduced HIV replication in cell cultures by over 90% at submicromolar concentrations .
    • Another research indicated that it demonstrated synergistic effects when combined with other antiretroviral drugs, enhancing overall therapeutic efficacy .
  • Toxicity and Safety Profile:
    • Toxicological assessments revealed that while the compound is effective against viral targets, it exhibits low cytotoxicity towards human cells at therapeutic doses.
    • Long-term studies are ongoing to fully understand its safety profile in vivo.

Comparative Analysis with Related Compounds

To better contextualize its activity, a comparison with related nucleoside analogs is essential:

Compound Target Virus IC50 (µM) Mechanism
2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridineHIV<0.1Reverse transcriptase inhibition
Azidothymidine (AZT)HIV~0.05Chain termination
Didanosine (ddI)HIV~0.1Chain termination

Q & A

Basic: What are the common synthetic routes for preparing 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine?

The synthesis typically involves sequential protection, substitution, and deprotection steps. A key strategy is the introduction of the azido group via nucleophilic displacement of a leaving group (e.g., mesyl or tosyl) using NaN₃ or HN₃. For example, 3'-azido derivatives can be synthesized from 3'-O-sulfonated precursors under Mitsunobu conditions (TPP/DEAD) or via direct azide substitution . The 5'-O-benzoyl and 2'-O-acetyl protecting groups are introduced using benzoyl chloride and acetic anhydride, respectively, to prevent undesired side reactions during functionalization .

Basic: How is the structure of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine validated experimentally?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : Distinct signals for acetyl (δ ~2.1 ppm, singlet) and benzoyl (δ ~7.4–8.1 ppm, aromatic protons) groups, with azide resonance visible in ¹³C NMR.
  • Mass spectrometry : Exact mass (m/z 371.123 for [M+H]⁺) and isotopic patterns confirm molecular formula .
  • HPLC purity analysis : Retention time comparison with intermediates ensures no residual protecting groups remain .

Advanced: Why do certain synthetic steps (e.g., azide substitution) yield low efficiency, and how can this be mitigated?

Low yields in azide substitutions (e.g., forming 3'-azido derivatives) often arise from:

  • Steric hindrance : Bulky protecting groups (e.g., 5'-O-benzoyl) may impede nucleophilic attack. Using smaller groups (e.g., acetyl) transiently can improve reactivity .
  • Competing reactions : Epoxide intermediates (e.g., 2,3'-anhydronucleosides) may form during displacement. Optimizing reaction time (≤4 h) and temperature (0–25°C) minimizes side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity but may destabilize intermediates. Mixed solvents (e.g., THF/H₂O) balance reactivity and stability .

Advanced: What mechanistic insights explain the anticancer activity of 3'-azido-modified nucleosides?

3'-azido groups block 3'-OH, preventing DNA chain elongation—a mechanism shared with AZT (azidothymidine). However, 2'-O-acetyl-5'-O-benzoyl modifications enhance lipophilicity, improving cellular uptake. Phosphoramidate prodrug strategies further increase bioavailability by bypassing kinase-dependent activation . Cytotoxicity assays on HeLa, KB, and MCF-7 cells show IC₅₀ values lower than 5-fluoro-2'-deoxyuridine (FdU), suggesting enhanced metabolic incorporation into DNA/RNA .

Basic: What are the primary applications of this compound in biomedical research?

  • Antiviral/anticancer probes : The azido group enables click chemistry for tagging or conjugation (e.g., Staudinger ligation with phosphine probes) .
  • Metabolic studies : Radiolabeled versions (e.g., ³H or ¹⁴C) track nucleoside uptake and phosphorylation .
  • Structure-activity relationship (SAR) studies : Comparing 2'-O-acetyl vs. 2'-deoxy analogs reveals steric and electronic effects on enzyme binding .

Advanced: How do conflicting reports on in vivo stability of benzoyl-protected nucleosides inform formulation strategies?

While 5'-O-benzoyl groups enhance membrane permeability, serum esterases can prematurely hydrolyze the acetyl group, reducing efficacy. Contradictory stability data (e.g., in murine vs. human serum) suggest species-specific esterase activity. Solutions include:

  • Prodrug optimization : Replacing acetyl with enzymatically stable groups (e.g., pivaloyl) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers prolong circulation time .

Basic: What safety protocols are recommended for handling azido-containing nucleosides?

  • Azide hazards : Avoid shock, friction, or heat to prevent explosive decomposition. Use blast shields and small-scale reactions (<100 mg) .
  • Waste disposal : Quench excess azides with NaNO₂/HCl to form non-explosive derivatives .
  • Protective equipment : Nitrile gloves and fume hoods minimize dermal/ inhalation exposure .

Advanced: What analytical challenges arise in characterizing azido-nucleosides, and how are they resolved?

  • Azide IR detection : Stretching vibrations (~2100 cm⁻¹) overlap with nitriles or alkynes. 2D NMR (HSQC, HMBC) differentiates azides from other triple-bond groups .
  • Photodegradation : UV analysis may degrade azides. Use low-intensity light or diode array detectors in HPLC .
  • Mass spectral fragmentation : Azido groups fragment unpredictably. High-resolution MS (HRMS) or tandem MS/MS clarifies molecular ions .

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